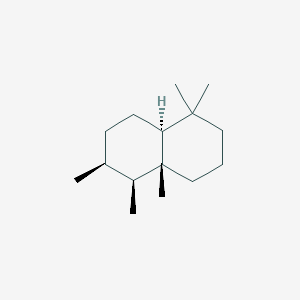

Drimane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28 |

|---|---|

Molecular Weight |

208.38 g/mol |

IUPAC Name |

(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1 |

InChI Key |

CVRSZZJUWRLRDE-PWNZVWSESA-N |

SMILES |

CC1CCC2C(CCCC2(C1C)C)(C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C |

Canonical SMILES |

CC1CCC2C(CCCC2(C1C)C)(C)C |

Synonyms |

drimane |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. They exhibit a wide array of promising biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the primary natural sources of this compound sesquiterpenoids, with a focus on terrestrial plants, fungi, and marine organisms. Detailed methodologies for their extraction, isolation, and characterization are presented, alongside quantitative data on their yields from various sources. Furthermore, this guide elucidates the biosynthetic pathway of this compound sesquiterpenoids and presents a generalized experimental workflow for their study.

Natural Sources of this compound Sesquiterpenoids

This compound sesquiterpenoids are widely distributed in nature, having been isolated from a diverse range of organisms. The primary producers of these compounds are terrestrial plants, fungi, and marine invertebrates and their associated microorganisms.

Terrestrial Plants

Higher plants, particularly those belonging to the families Winteraceae and Polygonaceae, are well-documented sources of this compound sesquiterpenoids. The first this compound sesquiterpenoid, drimenol (B159378), was isolated from the bark of Drimys winteri[1].

Table 1: this compound Sesquiterpenoids from Terrestrial Plants

| Plant Species | Compound | Yield (%) | Reference |

| Drimys winteri | Drimenol | 0.04 | [2] |

| Drimys winteri | Polygodial | 0.092 | [2] |

| Drimys winteri | Isotadeonal | 0.0624 | [2] |

| Drimys winteri | Winterdial | 0.0012 | [2] |

Fungi

Fungi, including terrestrial and marine-derived species, are prolific producers of a vast array of structurally diverse this compound sesquiterpenoids. Species of Aspergillus, Penicillium, and Talaromyces are particularly rich sources. Fungal drimanes often feature unique oxidative patterns and esterifications[3].

Table 2: this compound Sesquiterpenoids from Fungi

| Fungal Species | Compound | Yield (mg/L) | Reference |

| Aspergillus calidoustus | Calidoustene A | Not specified | [4] |

| Aspergillus calidoustus | Calidoustene B | Not specified | [4] |

| Aspergillus calidoustus | Calidoustene C | Not specified | [4] |

| Aspergillus flavipes | Asperflavinoid A | Not specified | [5] |

| Penicillium sp. | 12-hydroxyalbrassitriol | Not specified | [6] |

| Talaromyces minioluteus | Minioluteumide A-D | Not specified | [7] |

| Paraconiothyrium sporulosum YK-03 | Sporulositols A-D | 4.3 - 93.3 mg (total extract) | [8] |

| Cladosporium antarcticum (Biotransformation of drimendiol) | 9α-hydroxydrimendiol | 41.4 mg (19.4%) | [9] |

| Cladosporium antarcticum (Biotransformation of drimendiol) | 3β-hydroxydrimendiol | 74.8 mg (35%) | [9] |

| Cladosporium antarcticum (Biotransformation of epidrimendiol) | 9β-hydroxyepidrimendiol | 86.6 mg (41.6%) | [9] |

Marine Organisms

Marine environments, particularly sponges and their associated fungi, are another significant source of novel this compound sesquiterpenoids. These compounds often exhibit unique structural features and potent biological activities[1][10].

Table 3: this compound Sesquiterpenoids from Marine Organisms

| Marine Organism | Associated Organism | Compound | Yield | Reference |

| Dysidea sp. (Sponge) | Sesquiterpenoids of the this compound class | Not specified | [7] | |

| Suberites domuncula (Sponge) | Aspergillus ustus (Fungus) | This compound sesquiterpenoids | Not specified | [11] |

| Smenospongia cerebriformis (Sponge) | Smenohaimiens A-E | Not specified | [1] | |

| Marine sediment | Penicillium sp. TW58-16 (Fungus) | Two new this compound sesquiterpenes | Not specified | [10] |

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids involve a series of well-established techniques. The following protocols are generalized and may require optimization based on the specific source material and target compounds.

Extraction and Isolation from Plant Material (e.g., Drimys winteri bark)

-

Preparation of Plant Material: The air-dried and powdered bark of Drimys winteri is used as the starting material.

-

Extraction: The powdered bark is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound sesquiterpenoids[2].

Fermentation, Extraction, and Isolation from Fungi (e.g., Aspergillus sp.)

-

Fungal Culture: The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates (e.g., Potato Dextrose Agar) for a period of 14-21 days at an appropriate temperature (typically 25-28 °C).

-

Extraction: For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the broth are extracted separately with ethyl acetate. For solid cultures, the entire culture is macerated and extracted with ethyl acetate.

-

Concentration and Fractionation: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude extract is then fractionated using column chromatography on silica gel with a step gradient of n-hexane and ethyl acetate.

-

Purification: Fractions of interest are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to afford the pure this compound sesquiterpenoids.

Extraction and Isolation from Marine Sponges

-

Sample Preparation: The fresh or frozen sponge material is diced into small pieces and exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature.

-

Solvent Partitioning: The resulting extract is concentrated and then partitioned between n-hexane, ethyl acetate, and water.

-

Chromatographic Separation: The ethyl acetate-soluble fraction, which typically contains the sesquiterpenoids, is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC, to isolate the pure compounds[1].

Structure Elucidation

The structures of isolated this compound sesquiterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the elemental composition and molecular formula of the compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

Biosynthesis and Experimental Workflows

Biosynthetic Pathway of this compound Sesquiterpenoids in Fungi

The biosynthesis of this compound sesquiterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to the C15 precursor, farnesyl pyrophosphate (FPP)[3]. In fungi, the cyclization of FPP to the characteristic this compound skeleton is a key step, often catalyzed by a drimenol synthase. Subsequent modifications, such as hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases to generate the vast diversity of this compound derivatives[12][13][14][15].

References

- 1. Sesquiterpene derivatives from marine sponge Smenospongia cerebriformis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound-type sesquiterpenoids from fungi [cjnmcpu.com]

- 4. Biosynthesis of Fungal this compound‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three new this compound sesquiterpenoids from cultures of the fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Sesquiterpene-Conjugated Amino Acids from a Marine Isolate of the Fungus Talaromyces minioluteus (Penicillium Minioluteum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. New this compound Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound sesquiterpenoids from a wetland soil-derived fungus Aspergillus calidoustus TJ403-EL05 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ilrs.de [ilrs.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of Fungal this compound‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]

The Drimane Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane-type sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. These compounds, found across various biological kingdoms including plants and fungi, exhibit a wide array of significant biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic properties. In fungi, particularly within the genus Aspergillus, drimanes and their esterified derivatives represent a rich source of chemical diversity with potential for therapeutic applications. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in fungi, focusing on the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the regulatory mechanisms that govern its expression. Detailed experimental protocols for studying this pathway are also provided to facilitate further research and drug discovery efforts.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound sesquiterpenoids in fungi originates from the central isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), which is derived from the mevalonate (B85504) (MVA) pathway.[1][2] The core pathway involves a series of enzymatic reactions catalyzed by enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The elucidation of the "drt" gene cluster in Aspergillus calidoustus has been pivotal in understanding this process.[3][4][5]

The initial and committing step is the cyclization of the linear FPP molecule to form the characteristic bicyclic this compound scaffold. In fungi, this reaction is catalyzed by a specialized haloacid dehalogenase (HAD)-like terpene cyclase, drimenol (B159378) synthase (DrtB).[3][6] This enzyme facilitates the formation of drimenol, which serves as the primary backbone for subsequent modifications.[3]

Following the formation of drimenol, a series of oxidative modifications are introduced by a cytochrome P450 monooxygenase, DrtD.[3][5] This enzyme is responsible for hydroxylations at various positions on the this compound ring, leading to a diversity of oxidized intermediates.[3] A key modification in many fungal drimanes is the formation of a γ-butyrolactone ring, a reaction catalyzed by an FAD-binding oxidoreductase, DrtC.[3][7]

Finally, many fungal drimanes are found as esters. These this compound-type sesquiterpene esters are synthesized through the action of a polyketide synthase (PKS), DrtA, which produces a polyketide chain that is subsequently attached to the this compound core.[3]

Key Enzymes and Intermediates

The table below summarizes the key enzymes from the Aspergillus calidoustus this compound biosynthetic gene cluster and their respective functions.

| Gene | Enzyme | Function |

| drtB | Drimenol Synthase | A HAD-like terpene cyclase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the initial this compound scaffold, drimenol.[3][6] |

| drtD | Cytochrome P450 | A monooxygenase responsible for multiple oxidative modifications of the drimenol core, including hydroxylations at various carbon positions.[3][5] |

| drtC | FAD-binding oxidoreductase | Catalyzes the formation of the characteristic γ-butyrolactone ring found in many fungal this compound derivatives.[3][7] |

| drtA | Polyketide Synthase | A non-reducing PKS that synthesizes polyketide chains of varying lengths, which are subsequently esterified to the this compound core to form this compound-type sesquiterpene esters.[3] |

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the fungal this compound biosynthesis pathway, from the precursor FPP to the formation of this compound esters.

Caption: Fungal this compound biosynthesis pathway from FPP to this compound esters.

Regulation of this compound Biosynthesis

The production of this compound sesquiterpenoids, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. While direct regulatory mechanisms for the this compound gene cluster are still under investigation, the broader understanding of secondary metabolism regulation in Aspergillus provides a framework for its control.

Global regulatory proteins, such as LaeA and VeA, are known to play a crucial role in controlling the expression of numerous secondary metabolite biosynthetic gene clusters.[4][8][9][10][11][12][13][14][15] LaeA, a methyltransferase-domain-containing protein, is a key activator of secondary metabolism, and its deletion often leads to the silencing of multiple BGCs.[10][11][15][16] VeA is part of the velvet complex, which responds to light and coordinates fungal development with secondary metabolism.[4][8][9][12][13] It is highly probable that the this compound gene cluster is also under the control of this global regulatory network.

The following diagram illustrates the general hierarchy of secondary metabolism regulation in Aspergillus, which likely encompasses the control of this compound biosynthesis.

Caption: General regulatory network of fungal secondary metabolism.

Quantitative Data

While extensive quantitative kinetic data for the specific enzymes of the this compound biosynthesis pathway in fungi are not yet widely available, the following table presents representative kinetic parameters for a fungal sesquiterpene synthase, providing a reference for the potential catalytic efficiency of these enzymes.

Table 1: Representative Kinetic Parameters of a Fungal Sesquiterpene Synthase

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |

| Trichodiene Synthase (Fusarium sporotrichioides) | FPP | 0.3 ± 0.05 | 0.14 ± 0.01 | 4.7 x 105 | [Reference]* |

*Note: This data is for a representative fungal sesquiterpene synthase and not specifically for drimenol synthase. It is provided for illustrative purposes.

Metabolic engineering efforts have demonstrated the potential to increase the production of this compound sesquiterpenoids in heterologous hosts. The table below summarizes qualitative production outcomes from various studies.

Table 2: Production of this compound Sesquiterpenoids in Engineered Fungal Strains

| Host Organism | Engineered Genes | Key this compound Products Observed | Outcome | Reference |

| Aspergillus fumigatus | drtA, drtB, drtD, drtE, drtF | This compound sesquiterpenoid esters | Successful heterologous expression and production of this compound esters. | [3] |

| Saccharomyces cerevisiae | drtB | Drimenol | Confirmation of DrtB function as a drimenol synthase. | [4] |

| Saccharomyces cerevisiae | drtB, drtD | Oxidized drimenol derivatives | Demonstration of DrtD's oxidative activity on the drimenol scaffold. | [4] |

| Aspergillus calidoustus | ΔdrtA (gene deletion) | Accumulation of drimenol and its early oxidized derivatives. | Confirmed DrtA is responsible for the final esterification step. | [3][5] |

| Aspergillus calidoustus | ΔdrtB (gene deletion) | Abolished production of all this compound-related compounds. | Confirmed DrtB is the entry-point enzyme for the pathway. | [3] |

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Biosynthesis Genes in Aspergillus oryzae using Protoplast Transformation

This protocol outlines the key steps for expressing genes from the this compound biosynthetic cluster in the model fungal host Aspergillus oryzae.

1. Vector Construction: a. Amplify the gene(s) of interest (e.g., drtB, drtD) from the genomic DNA of the source fungus (e.g., Aspergillus calidoustus) using high-fidelity DNA polymerase. b. Clone the amplified gene(s) into an Aspergillus expression vector under the control of a suitable promoter (e.g., the amylase promoter, amyB). The vector should also contain a selectable marker (e.g., pyrG). c. Verify the sequence of the constructed plasmid.

2. Protoplast Preparation: a. Inoculate Aspergillus oryzae spores into liquid Czapek-Dox medium and incubate with shaking for 16-24 hours at 30°C. b. Harvest the mycelia by filtration through Miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl). c. Resuspend the mycelia in an enzyme solution containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer. d. Incubate at 30°C with gentle shaking for 2-4 hours, periodically checking for protoplast formation under a microscope. e. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. f. Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer solution. g. Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) to a final concentration of 107 to 108 protoplasts/mL.

3. PEG-Mediated Transformation: a. To 100 µL of the protoplast suspension, add 5-10 µg of the expression vector DNA. b. Incubate on ice for 20-30 minutes. c. Add 1 mL of freshly prepared PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently. d. Incubate at room temperature for 20 minutes. e. Add 5 mL of STC buffer and mix gently. f. Pellet the transformed protoplasts by centrifugation and resuspend in 1 mL of STC buffer.

4. Regeneration and Selection: a. Plate the transformed protoplasts onto selective regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol and lacking the nutrient corresponding to the auxotrophic marker). b. Incubate at 30°C for 3-5 days until transformant colonies appear. c. Isolate individual colonies and confirm the integration of the target gene by PCR.

5. Analysis of this compound Production: a. Cultivate the confirmed transformants in a suitable production medium. b. Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate). c. Analyze the crude extract for the presence of the expected this compound compounds using HPLC or GC-MS (see Protocol 2).

Caption: Workflow for heterologous expression in Aspergillus oryzae.

Protocol 2: GC-MS Analysis of this compound Sesquiterpenoids

This protocol provides a general method for the detection and identification of volatile and semi-volatile this compound compounds from fungal extracts.

1. Sample Preparation: a. Prepare a crude organic extract of the fungal culture as described in Protocol 1, step 5b. b. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen. c. Resuspend the dried extract in a small volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis. d. (Optional) For hydroxylated drimanes, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) may be necessary to increase volatility.

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

- Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp 1: Increase to 200°C at a rate of 10°C/min.

- Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes. (Note: The temperature program should be optimized based on the expected volatility of the target this compound compounds.) b. Mass Spectrometer (MS):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Analyzer: Quadrupole or Ion Trap.

- Scan Range: m/z 40-550.

- Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

3. Data Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Identify peaks in the total ion chromatogram (TIC). c. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) for tentative identification. d. Confirm the identity of the compounds by comparing their retention times and mass spectra with those of authentic standards, if available.

Conclusion

The fungal this compound biosynthesis pathway represents a fascinating example of the intricate chemistry of natural product formation. The elucidation of the key enzymes and their corresponding genes has paved the way for metabolic engineering approaches to produce novel this compound derivatives with potentially enhanced therapeutic properties. The experimental protocols and regulatory insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit this promising area of fungal biotechnology and drug discovery. Future work focusing on the specific regulatory elements controlling the this compound gene cluster and detailed kinetic characterization of the biosynthetic enzymes will undoubtedly accelerate the translation of this fundamental knowledge into practical applications.

References

- 1. Protocol for generating protoplasts of Trichoderma koningiopsis and transformation of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selectivity of Fungal Sesquiterpene Synthases: Role of the Active Site's H-1α Loop in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Fungal this compound‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 13. Distinct roles for VeA and LaeA in development and pathogenesis of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Requirement of LaeA for Secondary Metabolism and Sclerotial Production in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Secondary metabolic gene cluster silencing in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Potent and Diverse Biological Activities of Drimane Sesquiterpenoids: A Technical Guide for Drug Discovery

Introduction

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in the quest for novel therapeutic agents. Possessing a characteristic decahydronaphthalene (B1670005) skeleton, these compounds are biosynthesized by a diverse range of organisms, including plants, fungi, and marine life.[1][2][3][4][5] Their rich chemical diversity translates into a broad spectrum of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of this compound sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Viability and Proliferation

A significant body of research highlights the cytotoxic and antiproliferative effects of this compound sesquiterpenoids against various cancer cell lines.[1][4] These compounds have demonstrated efficacy in the low micro- and nanomolar range, underscoring their potential as novel anticancer agents.[1][4]

Quantitative Anticancer Data

The cytotoxic effects of various this compound sesquiterpenoids have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polygodial | DU-145 (Prostate) | 71.4 ± 8.5 | [1] |

| PC-3 (Prostate) | 89.2 ± 6.8 | [1][6] | |

| MCF-7 (Breast) | 93.7 ± 9.1 | [6] | |

| 9-Epipolygodial | Drug-Resistant Cancer Cells | Potency exceeds polygodial | [7] |

| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 | [6] |

| PC-3 (Prostate) | 87.6 ± 9.2 | [6] | |

| Asperflavinoid C | MCF-7 (Breast) | 10.0 ± 0.8 | [6] |

| Ustusolate E | MCF-7 (Breast) | 10.1 ± 0.5 | [6] |

| HL-60 (Leukemia) | 8 | [6] | |

| L5178Y (Lymphoma) | 1.6 | [6] | |

| PC-12 (Pheochromocytoma) | 19.3 | [6] | |

| HeLa (Cervical) | 15.8 | [6] | |

| 9α-Drimendiol | MCF-7, DU-145, PC-3 | >200 | [8] |

| 9β-Drimendiol | MCF-7, DU-145, PC-3 | >200 | [8] |

Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of certain this compound sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.[9] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. Some this compound derivatives have been shown to cause a decrease in the mitochondrial membrane potential in cancer cells.[9][10] This event is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[9] In castration-resistant prostate cancer cells, polygodial has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c.[11]

Experimental Protocols for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][10]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: Visually confirm the formation of purple formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][8]

-

Data Acquisition: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

-

LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

-

Data Acquisition: Add the stop solution provided in the kit and measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is recommended to use white-walled 96-well plates for luminescence-based assays.

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

-

Cell Lysis and Caspase Reaction: Add the caspase-glo 3/7 reagent directly to each well. This reagent typically contains a cell lysis buffer and a pro-luminescent caspase-3/7 substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a microplate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity.

Antimicrobial Activity

This compound sesquiterpenoids exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4][12] This makes them promising candidates for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Antifungal Data

The antifungal activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Polygodial | Candida albicans | 3.13 | [13] |

| Candida albicans ATCC 10231 | 3.9 - 62.5 | [14] | |

| Cryptococcus neoformans ATCC 32264 | 3.9 - 62.5 | [14] | |

| Gaeumannomyces graminis var. tritici | 7 - 10 (LC50) | [15] | |

| Drimendiol (B1249602) | Candida spp. | 12 - 50 | [13] |

| Epidrimendiol | Candida spp. | 12 - 50 | [13] |

| 3β-hydroxydrimendiol | C. parapsilosis, C. krusei, C. albicans | 12.5 - 15.0 | [13] |

| (-)-Drimenol | Various pathogenic fungi | 4 - 64 | [16] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | ~9.5 (LC50) | [15] |

Quantitative Antibacterial Data

The antibacterial activity is reported as either MIC or Minimum Bactericidal Concentration (MBC).

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polygodial | Enterococcus avium | 16 | 8 | [12] |

| Klebsiella pneumoniae | 32 | 16 | [12] | |

| Salmonella typhi | 64 | 64 | [12] | |

| Escherichia coli | 16 - 64 | 8 - 32 | [12] | |

| Gram-negative/positive bacteria | 2 - 20 | - | [12] |

Antifungal Mechanism of Action

In silico studies suggest that a possible mechanism of action for some this compound derivatives against Candida species is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.[13] For polygodial, its antifungal activity is also attributed to its ability to act as a nonionic surfactant, disrupting the lipid-protein interface of integral membrane proteins and denaturing them.[17] This leads to the inhibition of the plasma membrane H+-ATPase in Saccharomyces cerevisiae.[17] Furthermore, polygodial has been shown to induce a dose-dependent increase in vacuolar pH in S. cerevisiae.[18][19]

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a common procedure for determining the MIC of antifungal agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the test wells should be approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Compound Dilution: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.[13]

Anti-inflammatory Activity

Several this compound sesquiterpenoids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

Polygodial and its epimer isotadeonal (B1246635) have been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway.[20] This pathway is a central regulator of immune and inflammatory responses. Inhibition of this pathway by this compound derivatives occurs by preventing the phosphorylation of IκBα, a key inhibitory protein that sequesters NF-κB in the cytoplasm.[20]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound derivatives has been quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.

| Compound | Assay | IC50 (µM) | Reference |

| Talaminoid A (spiroaxane) | NO production in LPS-induced BV-2 cells | 4.97 - 7.81 | [21] |

| Sinenseine A | NO production in LPS-induced RAW 264.7 cells | 8.3 ± 1.2 | [22] |

Other Biological Activities

Quorum Sensing Inhibition

Drimendiol has been identified as an inhibitor of quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates virulence and biofilm formation.[23] By disrupting QS, drimendiol can reduce the production of virulence factors and decrease biofilm formation in bacteria like Pseudomonas syringae.[23] This activity presents a novel approach to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.

Insect Antifeedant Activity

Many this compound sesquiterpenoids, particularly polygodial, exhibit potent insect antifeedant properties.[1] This is a natural defense mechanism of the producing organisms against herbivorous insects and has potential applications in agriculture for pest management.[1] Interestingly, the antifeedant activity and pungent taste of polygodial are dependent on the configuration of the aldehyde group at C9; its epimer, 9-epipolygodial, is tasteless and lacks antifeedant activity.[7]

Structure-Activity Relationships (SAR)

The biological activity of this compound sesquiterpenoids is closely linked to their chemical structure. Key structural features that influence activity include:

-

α,β-Unsaturated Aldehyde/Lactone Moieties: The presence of an α,β-unsaturated aldehyde or lactone functionality is often crucial for cytotoxic and antifeedant activities.[1] The electrophilic nature of these groups allows them to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[1]

-

C9 Stereochemistry: As seen with polygodial and 9-epipolygodial, the stereochemistry at the C9 position can have a profound impact on biological activity, particularly for antifeedant properties.[7]

-

Double Bond at C7-C8: The presence of a double bond at the C7-C8 position appears to be a key structural feature for antifungal activity.

Conclusion

This compound sesquiterpenoids represent a promising class of natural products with a wide array of potent biological activities. Their diverse chemical structures and multiple mechanisms of action make them valuable lead compounds for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions, as well as for the development of novel crop protection agents.[1] Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.co.uk]

- 6. cellbiologics.com [cellbiologics.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling Pathway Diagram [scispace.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. stemcell.com [stemcell.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. LDH cytotoxicity assay [protocols.io]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Drimane Core: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The drimane sesquiterpenoids are a large and structurally diverse class of natural products built upon a bicyclic decahydronaphthalene (B1670005) core. Possessing a characteristic stereochemistry, these C15 isoprenoids are biosynthesized by a wide array of organisms, including fungi, plants, and marine invertebrates. Their potent and varied biological activities, ranging from anticancer and antimicrobial to antifeedant and anti-inflammatory, have positioned them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the this compound core structure, its absolute stereochemistry, and key quantitative data on its biological activities. Detailed experimental protocols for the characterization and bioactivity assessment of this compound compounds are also presented, alongside visualizations of key biosynthetic and signaling pathways.

The this compound Core Structure and its Absolute Stereochemistry

The foundational structure of all this compound sesquiterpenoids is the this compound skeleton, a bicyclic system composed of a trans-fused decahydronaphthalene ring system. The numbering of the carbon atoms in the this compound core follows a specific convention, as illustrated below.

The absolute stereochemistry of the naturally most abundant enantiomeric series of drimanes is derived from its parent compound, (-)-drimenol. The chiral centers at the ring fusion (C-5 and C-10) and the C-9 position dictate the overall three-dimensional shape of the molecule. Applying the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the this compound core is established as (5R, 9S, 10R).[1]

Figure 1: this compound Core Structure with Absolute Stereochemistry.

Biosynthesis of the this compound Core

The biosynthesis of the this compound core originates from the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). In fungi, this transformation is catalyzed by a drimenol (B159378) synthase, which facilitates a series of carbocation-mediated cyclizations and rearrangements to yield drimenol, a key intermediate in the biosynthesis of more complex this compound sesquiterpenoids.[2]

Figure 2: Simplified Biosynthetic Pathway to Drimenol.

Biological Activities of this compound Sesquiterpenoids

This compound sesquiterpenoids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The following tables summarize key quantitative data for some of the most significant activities.

Anticancer Activity

Many this compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Polygodial | DU-145 (Prostate) | 71.4 |

| Polygodial | PC-3 (Prostate) | 89.2 |

| Polygodial | MCF-7 (Breast) | 93.7 |

| Cinnamosmolide | A549 (Lung) | 1.4 - 8.3 |

| Cinnamosmolide | HeLa (Cervical) | 1.4 - 8.3 |

| Cinnamosmolide | MGC-803 (Gastric) | 1.4 - 8.3 |

Antimicrobial Activity

This compound sesquiterpenoids also display significant activity against various pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) |

| Polygodial | Escherichia coli | 16 - 64[3] |

| Polygodial | Staphylococcus aureus | 100 |

| Polygodial | Candida albicans | 3.13 |

| Drimenol | Candida albicans | ~30 |

| Warburganal | Candida albicans | 4.5 |

Antifeedant Activity

Several this compound sesquiterpenoids act as potent feeding deterrents for various insect species.

| Compound | Insect Species | EC₅₀ (nmol/cm²) |

| Polygodial | Spodoptera littoralis | 60.0 (mg/L)[4] |

| Epoxynorthis compound | Spodoptera frugiperda | 23.28[3] |

| Isonordrimenone | Spodoptera frugiperda | 25.63[3] |

| Epoxynorthis compound | Epilachna paenulata | 50.50[3] |

| Isonordrimenone | Epilachna paenulata | 59.00 |

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of some this compound sesquiterpenoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of inflammation. Drimanes such as polygodial and isotadeonal (B1246635) have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Diversity and Biosynthesis of this compound‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifeedant effect of polygodial and drimenol derivatives against Spodoptera frugiperda and Epilachna paenulata and quantitative structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Antifeedant effect of polygodial ... preview & related info | Mendeley [mendeley.com]

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel drimane sesquiterpenoids, a class of bioactive natural products with significant therapeutic potential. This document details the experimental protocols for the extraction, purification, and structural elucidation of these compounds, with a focus on recent discoveries from fungal sources. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding of the processes involved.

Introduction to this compound Sesquiterpenoids

This compound sesquiterpenoids are a class of C15 terpenoids characterized by a bicyclic decahydronaphthalene (B1670005) skeleton.[1] They are produced by a variety of organisms, including plants, fungi, and marine invertebrates.[2] These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antifeedant properties.[2][3] The continuous emergence of drug-resistant pathogens and the need for novel anticancer agents have fueled the search for new and effective this compound derivatives. Fungi, particularly from the genera Aspergillus and Penicillium, have proven to be a rich source of novel drimanes with unique structural features and promising bioactivities.[1][4]

General Workflow for the Discovery and Isolation of Novel Drimanes

The process of discovering and isolating novel this compound sesquiterpenoids from fungal sources typically follows a systematic workflow. This involves the cultivation of the fungal strain, extraction of its secondary metabolites, bioactivity-guided fractionation, and purification of the individual compounds, followed by their structural elucidation.

References

- 1. A complete 1H and 13C NMR data assignment for four this compound sesquiterpenoids isolated from Drimys winterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Drimane Sesquiterpenoids from Marine Sponges: A Technical Guide to Isolation, Bioactivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of drimane sesquiterpenoids derived from marine sponges and their associated microorganisms. It covers their isolation, structural elucidation, biological activities, and mechanism of action, with a focus on their potential as therapeutic agents. Detailed experimental protocols and data are presented to facilitate further research and development in this field.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active natural products. Among these, this compound sesquiterpenoids, characterized by a bicyclic this compound skeleton, have emerged as a promising class of compounds with significant therapeutic potential. These compounds are often isolated not only from the sponges themselves but also from symbiotic fungi, indicating a complex ecological interplay in their biosynthesis. This guide will delve into the key aspects of this compound sesquiterpenoids from marine sponges, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structure Elucidation of this compound Sesquiterpenoids

The isolation of this compound sesquiterpenoids from marine sponges and their associated fungi typically involves a multi-step process combining extraction and various chromatographic techniques. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

General Isolation Protocol

A general workflow for the isolation of this compound sesquiterpenoids is outlined below. It is important to note that specific details will vary depending on the sponge species and the target compounds.

Experimental Protocol: Isolation of this compound Sesquiterpenoids from Dysidea sp.

-

Extraction:

-

Collect the sponge material and freeze-dry it to remove water.

-

Grind the dried sponge material into a fine powder.

-

Exhaustively extract the powdered sponge with a suitable organic solvent, such as ethanol (B145695) (EtOH) or a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂/MeOH). Perform this extraction at room temperature over an extended period (e.g., 24-48 hours) with agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar constituents.

-

Subsequently, partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to fractionate the compounds based on their polarity. This compound sesquiterpenoids are often found in the EtOAc fraction.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., n-hexane/EtOAc followed by EtOAc/MeOH).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.

-

Final purification of individual compounds is often achieved by high-performance liquid chromatography (HPLC), using either normal-phase or reversed-phase columns with an appropriate solvent system.

-

Structure Elucidation

The determination of the planar structure and stereochemistry of isolated this compound sesquiterpenoids is accomplished through a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to determine proton-carbon one-bond and multiple-bond correlations, respectively. These data are crucial for assembling the carbon skeleton and assigning the positions of functional groups.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Biological Activities of this compound Sesquiterpenoids

This compound sesquiterpenoids isolated from marine sponges and their associated fungi have demonstrated a wide range of biological activities, with cytotoxicity against various cancer cell lines being the most prominent.

Cytotoxicity

Numerous this compound sesquiterpenoids exhibit potent cytotoxic effects. The inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) for a selection of these compounds are summarized in the table below.

| Compound | Source Organism (Sponge/Fungus) | Cell Line | Activity (µg/mL) | Citation |

| Deoxyuvidin B | Aspergillus ustus (from Suberites domuncula) | L5178Y | 5.3 (EC₅₀) | [1] |

| Strobilactone B | Aspergillus ustus (from Suberites domuncula) | L5178Y | 0.6 (EC₅₀) | [1] |

| Unnamed this compound Derivative | Aspergillus ustus (from Suberites domuncula) | L5178Y | 1.9 (ED₅₀) | |

| Compound 7 | Aspergillus ustus (from Suberites domuncula) | L5178Y | 0.6 (EC₅₀) | |

| Asperflavinoid A | Co-culture of Aspergillus carneus & Beauveria felina | HepG2 | 84.4 (IC₅₀) | |

| Asperflavinoid A | Co-culture of Aspergillus carneus & Beauveria felina | MKN-45 | 63.2 (IC₅₀) | |

| Ustusolate E | Co-culture of Aspergillus carneus & Beauveria felina | L5178Y | 1.6 (IC₅₀) | |

| Ustusolate E | Co-culture of Aspergillus carneus & Beauveria felina | PC-12 | 19.3 (IC₅₀) | |

| Ustusolate E | Co-culture of Aspergillus carneus & Beauveria felina | HeLa | 15.8 (IC₅₀) | |

| (+)-5-epi-20-O-ethylsmenoquinone | Smenospongia aurea & S. cerebriformis | SW480 | 3.24 (IC₅₀) | |

| (+)-5-epi-20-O-ethylsmenoquinone | Smenospongia aurea & S. cerebriformis | HCT116 | 2.95 (IC₅₀) | |

| Dysiquinol D | Dysidea avara | NCI-H929 | 2.81 (IC₅₀) | |

| (5S,8S,9R,10S)-19-ethoxyneoavarone | Dysidea avara | NCI-H929 | 2.77 (IC₅₀) |

Anti-inflammatory Activity

Some this compound sesquiterpenoids have also been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. For instance, dysiquinol D from Dysidea avara exhibited inhibitory activity against NF-κB with an IC₅₀ value of 0.81 µM.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the biological activity of several this compound sesquiterpenoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitory proteins called IκB (inhibitor of κB), primarily IκBα.[4][5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[6][7] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus.[4][8] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[2]

Certain this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[2][3] This action blocks the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2] Some sesquiterpenoids may directly target and inhibit the IκB kinase (IKK) complex.[6][9]

Visualizing the NF-κB Signaling Pathway and its Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by inhibitory this compound sesquiterpenoids.

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram illustrates a typical experimental workflow to determine if a this compound sesquiterpenoid inhibits the NF-κB pathway.

Caption: Experimental workflow for analyzing NF-κB pathway inhibition.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[10][11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the purified this compound sesquiterpenoid in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

Western Blot for NF-κB Pathway Analysis

This protocol is used to detect changes in the protein levels of key components of the NF-κB pathway.[4][8][14]

Experimental Protocol: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

-

Cell Culture and Treatment:

-

Seed RAW 264.7 murine macrophages in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the this compound sesquiterpenoid for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

-

-

Preparation of Cytoplasmic and Nuclear Extracts:

-

Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer to release the cytoplasmic contents.

-

Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Lyse the nuclear pellet with a high-salt nuclear extraction buffer to release the nuclear proteins.

-

Determine the protein concentration of both fractions using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, p65, β-actin (for cytoplasmic loading control), and Lamin B1 (for nuclear loading control).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein levels of interest to their respective loading controls.

-

Conclusion and Future Perspectives

This compound sesquiterpenoids from marine sponges and their microbial symbionts represent a valuable source of lead compounds for drug discovery. Their potent cytotoxic and anti-inflammatory activities, often mediated through the inhibition of the NF-κB pathway, highlight their therapeutic potential. The detailed methodologies provided in this guide are intended to serve as a practical resource for researchers aiming to isolate, characterize, and evaluate the biological activities of these fascinating natural products. Future research should focus on exploring the full spectrum of their mechanisms of action, optimizing their structures through medicinal chemistry to enhance potency and reduce toxicity, and investigating their efficacy in preclinical and clinical studies. The continued exploration of the chemical diversity of marine sponges promises the discovery of novel this compound sesquiterpenoids with improved therapeutic profiles.

References

- 1. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Potential of the this compound Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Antitumor Properties of Novel Sesquiterpene Lactone Analogs as NFκB Inhibitors that Bind to the IKKβ Ubiquitin-like Domain (ULD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

The Occurrence of Drimanes in Basidiomycetes: A Technical Guide for Scientific and Pharmaceutical Research

An in-depth exploration of the isolation, characterization, and biosynthetic pathways of drimane sesquiterpenoids from Basidiomycete fungi, offering insights for drug discovery and development.

Introduction

This compound sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton.[1] While extensively studied in plants and ascomycete fungi, their presence and diversity within the Basidiomycota division of fungi are gaining increasing attention from the scientific community.[2] These compounds exhibit a wide array of promising biological activities, including antimicrobial, cytotoxic, and neurotrophic effects, making them attractive targets for drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of the known this compound-type sesquiterpenoids isolated from Basidiomycetes, detailing their chemical diversity, quantitative occurrence, and the experimental methodologies for their isolation and characterization. Furthermore, it delves into the current understanding of their biosynthetic pathways, offering a roadmap for future research and potential biotechnological applications.

Occurrence and Chemical Diversity of Drimanes in Basidiomycetes

A growing number of this compound sesquiterpenoids have been isolated and identified from various species of Basidiomycete fungi. These compounds often feature modifications to the core this compound skeleton, such as hydroxylations, acetylations, and the formation of lactone rings, contributing to their chemical diversity and range of biological activities.[6] Several novel drimanes have been recently discovered in tropical Basidiomycetes, highlighting the potential of these organisms as a source for new bioactive molecules.[6][7]

Quantitative Data of Drimanes from Basidiomycetes

The following table summarizes the quantitative data for this compound sesquiterpenoids isolated from various Basidiomycete species. This information is crucial for assessing the potential of these fungi as producers of specific compounds for further research and development.

| Compound Name | Producing Organism | Yield (mg/L or mg/solid substrate) | Reference |

| 3β-Hydroxy-9-dehydroxy-pereniporin A | Perenniporia centrali-africana | Not explicitly quantified in abstract | [6] |

| 6,7-Dihydroxy-12-deoxy-dysidealactam | Perenniporia centrali-africana | Not explicitly quantified in abstract | [6] |

| 6,7-Dehydro-isodrimenediol | Perenniporia centrali-africana | Not explicitly quantified in abstract | [6] |

| Isodrimenediol | Cerrena sp. | Not explicitly quantified in abstract | [6] |

| Two new this compound-type sesquiterpene lactams | Cerrena sp. | Not explicitly quantified in abstract | [6] |

| Ganoresinosin A-I (9 compounds) | Ganoderma subresinosum | Not explicitly quantified in abstract | [8][9] |

| 15-Hydroxyisodrimenin | Dentipellis fragilis | 7.95 mg (from large-scale fermentation) | [10] |

| 15-Oxoisodrimenin | Dentipellis fragilis | 0.45 mg | [10] |

| 10-Methoxycarbonyl-10-norisodrimenin | Dentipellis fragilis | 0.71 mg | [10] |

| 1α-Hydroxymarasmene | Dentipellis fragilis | 2.50 mg | [10] |

| 3β-Hydroxyisodrimenin | Dentipellis fragilis | 1.33 mg | [11] |

| Drimenol (B159378) and related drimanes | Termitomyces sp. | Not explicitly quantified in abstract | [12] |

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids from Basidiomycetes involve a series of meticulous experimental procedures. The following sections provide a generalized yet detailed methodology based on protocols described in the cited literature.[6][10][11]

Fungal Cultivation

Successful production of drimanes is highly dependent on the fungal species and cultivation conditions. Both submerged liquid fermentation and solid-state fermentation have been employed.

-

Liquid Fermentation:

-

Inoculum Preparation: Aseptically transfer mycelial plugs from a mature agar (B569324) plate culture to a liquid seed medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Incubation: Incubate the seed culture on a rotary shaker at a specified temperature (typically 22-28 °C) for a defined period (e.g., 7-14 days) to obtain a sufficient amount of mycelial biomass.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can be optimized to enhance secondary metabolite production.

-

Fermentation: Incubate the production culture under controlled conditions (temperature, agitation, aeration) for an extended period (e.g., 21-28 days).

-

-

Solid-State Fermentation:

-

Substrate Preparation: Utilize a solid substrate such as rice, wheat bran, or a mixture of lignocellulosic materials. Moisten the substrate with a nutrient solution and sterilize.

-

Inoculation: Inoculate the sterilized substrate with the fungal mycelium.

-

Incubation: Incubate the solid-state culture in a controlled environment (temperature, humidity) for several weeks to allow for fungal growth and metabolite production.

-

Extraction and Isolation

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted and purified.

-

Extraction:

-

Mycelium: The fungal biomass is typically dried, ground, and extracted with an organic solvent such as methanol, ethanol, or ethyl acetate (B1210297). Maceration or Soxhlet extraction techniques can be employed.

-

Culture Filtrate: The culture broth is often extracted with a water-immiscible organic solvent like ethyl acetate or subjected to solid-phase extraction (SPE).

-

-

Preliminary Fractionation: The crude extracts are concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as liquid-liquid partitioning or vacuum liquid chromatography (VLC) on silica (B1680970) gel.

-

Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

-

Column Chromatography: Silica gel, Sephadex LH-20, or other stationary phases are used for gravity or flash column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is employed for the final purification of individual compounds.

-

Structure Elucidation

The chemical structures of the isolated drimanes are determined using a combination of spectroscopic and spectrometric methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[6][11]

-

-

Optical Rotation and Circular Dichroism (CD): The specific rotation of a compound is measured to determine its chirality. Electronic circular dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration of the molecule.[11]

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides unambiguous determination of its three-dimensional structure and absolute stereochemistry.

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids in fungi originates from the mevalonate (B85504) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor, farnesyl pyrophosphate (FPP).

The key step in this compound biosynthesis is the cyclization of FPP, catalyzed by a sesquiterpene synthase. In fungi, this cyclization can lead to different this compound backbones, such as drimenol or drim-8-ene-11-ol.[13] Subsequent modifications, including hydroxylations, oxidations, and esterifications, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and acyltransferases, leading to the vast diversity of this compound structures observed in nature.[3] While the biosynthesis has been primarily studied in Ascomycetes, it is presumed to follow a similar pathway in Basidiomycetes.

Visualizations

General Workflow for this compound Isolation and Identification

Caption: A flowchart illustrating the key stages in the isolation and structural identification of this compound sesquiterpenoids from Basidiomycete fungi.

Putative Biosynthetic Pathway of Drimanes in Fungi

Caption: A simplified diagram showing the proposed biosynthetic route to diverse this compound sesquiterpenoids in fungi, starting from the precursor FPP.

Conclusion

Basidiomycete fungi represent a rich and still largely untapped source of structurally diverse and biologically active this compound sesquiterpenoids. The compounds isolated to date have demonstrated a range of interesting bioactivities, underscoring their potential for the development of new therapeutic agents. This guide provides a foundational resource for researchers in natural product chemistry, mycology, and drug discovery, summarizing the current knowledge on the occurrence of drimanes in Basidiomycetes and providing detailed methodological insights. Further exploration of the chemical diversity of Basidiomycetes, coupled with advances in fermentation and metabolic engineering, will undoubtedly lead to the discovery of novel this compound derivatives with significant pharmaceutical potential.

References

- 1. Biosynthesis of Fungal this compound‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]

- 2. This compound-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Fungal this compound‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Khamkhains, Neurotrophic this compound-Type Sesquiterpenoids Derived from a Polyporaceous Basidiomycete Originating from Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound sesquiterpenoids from cultures of basidiomycete Ganoderma subresinosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biologically active this compound derivatives isolated from submerged cultures of the wood-inhabiting basidiomycete Dentipellis fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Isolation, (bio)synthetic studies and evaluation of antimicrobial properties of drimenol-type sesquiterpenes of Termitomyces fungi [escholarship.org]

- 13. Chemical Diversity and Biosynthesis of this compound‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

Drimane Sesquiterpenoids: A Technical Guide from Traditional Medicine to Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimane sesquiterpenoids, a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton, have long been a cornerstone of traditional medicine across various cultures.[1] Plants and fungi producing these compounds have been empirically used for centuries to treat a wide array of ailments, including inflammatory conditions, infections, and even cancer.[1] Modern scientific investigation has begun to validate this traditional knowledge, revealing a broad spectrum of potent biological activities inherent to the this compound scaffold. This technical guide provides a comprehensive overview of this compound compounds, bridging their ethnobotanical roots with current pharmacological data, detailed experimental methodologies, and insights into their mechanisms of action to support their development as novel therapeutic agents.

Ethnobotanical Heritage and Traditional Applications